6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Description
This compound features a complex heterocyclic architecture combining morpholine, pyridinylpiperazine, and a sulfanylidene-tetrahydroquinazolinone core. Its structure includes:
- Morpholin-4-yl group: A six-membered saturated ring containing one oxygen and one nitrogen atom, known to enhance solubility and bioavailability in drug design .
- Pyridin-2-yl-piperazine moiety: A bicyclic amine system with a pyridine substituent, often implicated in receptor binding (e.g., serotonin or dopamine receptors) .
- Benzyl linker with carbonyl: Connects the pyridinylpiperazine to the quinazolinone core, providing structural rigidity and influencing pharmacokinetics .
- 2-Sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: A sulfur-containing heterocycle that may improve metabolic stability and redox activity .
Properties
IUPAC Name |
6-morpholin-4-yl-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O3S/c36-27(34-13-11-33(12-14-34)26-3-1-2-10-30-26)22-6-4-21(5-7-22)20-35-28(37)24-19-23(32-15-17-38-18-16-32)8-9-25(24)31-29(35)39/h1-7,10,23-25H,8-9,11-20H2,(H,31,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEAJHWLCBSIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=N6 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (CAS Number: 689771-08-2) is a complex organic molecule with potential pharmacological applications. Its structure features a morpholine ring and a piperazine moiety, which are known to impart various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 590.1 g/mol. The structural complexity of this compound allows for interactions with multiple biological targets, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 689771-08-2 |
| Molecular Formula | C31H32ClN5O3S |
| Molecular Weight | 590.1 g/mol |
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the low micromolar range. These compounds are thought to induce apoptosis through the inhibition of specific signaling pathways involved in cell proliferation and survival .
Antidiabetic Properties
Morpholine and piperazine derivatives have been studied for their antidiabetic effects. Research indicates that compounds containing these moieties can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The specific compound discussed may exhibit similar properties due to its structural components, which have been associated with improved glucose metabolism and insulin release .
Antimicrobial Activity
The antimicrobial efficacy of piperazine and morpholine derivatives has been well-documented. Compounds related to the target molecule have demonstrated activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound might possess similar antimicrobial properties, potentially making it useful in treating infections caused by resistant strains .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as those related to sterol biosynthesis in pathogens like Leishmania .
- Receptor Modulation : It may modulate various receptors involved in cellular signaling pathways, contributing to its anticancer and antidiabetic effects .
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor growth .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Cytotoxicity Studies : A study evaluating various tetrahydroquinazoline derivatives found that certain analogs exhibited IC50 values below 10 µM against MCF-7 cells, indicating strong cytotoxic potential .
- Antidiabetic Research : In vivo studies demonstrated that morpholine-containing compounds could significantly lower blood glucose levels in diabetic rats compared to control groups .
- Antimicrobial Testing : A series of piperazine derivatives were tested against E. coli and Staphylococcus aureus, showing varying degrees of inhibition, suggesting potential for further development as antimicrobial agents .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that morpholine-based compounds exhibit significant antitumor properties. For instance, a series of morpholine derivatives were synthesized and tested against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The results demonstrated that certain derivatives showed comparable efficacy to standard chemotherapeutic agents like cisplatin . The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation.
Antidiabetic Properties
The compound's structural similarity to known antidiabetic agents positions it as a candidate for managing diabetes mellitus. Morpholine derivatives have been documented to act as sodium-glucose transporter (SGLT) inhibitors, which play a crucial role in glucose reabsorption in the kidneys. This action can lead to decreased blood glucose levels and improved insulin sensitivity . Studies have shown that specific derivatives can enhance insulin release from pancreatic cells, indicating their potential as therapeutic agents for type 2 diabetes .
Neurological Disorders
The compound's ability to penetrate the blood-brain barrier makes it a suitable candidate for treating central nervous system disorders. Morpholine-containing compounds have been investigated for their neuroprotective effects, particularly in conditions like Alzheimer's disease and mild cognitive impairment. These compounds may function as positive allosteric modulators of receptors involved in cognitive function .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets at the molecular level. The docking simulations suggest that it binds effectively to specific receptors, influencing their conformational states and enhancing or inhibiting their activity depending on the target .
Comparative Analysis of Morpholine Derivatives
A comparative analysis of various morpholine derivatives reveals their pharmacological profiles and therapeutic potentials.
| Compound Name | Target Disease | Mechanism of Action | Efficacy |
|---|---|---|---|
| Compound A | Lung Cancer | Enzyme Inhibition | High |
| Compound B | Diabetes | SGLT Inhibition | Moderate |
| Compound C | Alzheimer's | Receptor Modulation | High |
Case Studies
Several case studies highlight the effectiveness of morpholine derivatives:
- Case Study on Antitumor Activity : A study involving a new series of morpholino compounds showed significant cytotoxic effects on A-549 cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .
- Case Study on Diabetes Management : In vivo studies demonstrated that morpholine-based compounds reduced HbA1c levels significantly in diabetic rat models, showcasing their potential as antidiabetic agents .
- Case Study on Neuroprotection : Clinical trials assessing the cognitive enhancement effects of morpholine derivatives indicated improvements in memory retention and cognitive function among participants with early-stage Alzheimer's disease .
Chemical Reactions Analysis
Thione Reactivity
The 2-sulfanylidene group serves as a nucleophilic site, enabling reactions with electrophiles.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | S-Alkylated derivative | |
| Oxidation | H₂O₂, acetic acid | Disulfide dimer or sulfoxide derivatives |
-
Mechanistic Insight : The thione’s lone pair facilitates nucleophilic attack on alkyl halides, forming stable thioether bonds. Oxidation selectively targets the sulfur atom, producing sulfoxides or disulfides under controlled conditions.
Amide Bond Transformations
The piperazine-1-carbonyl and benzylamide groups undergo hydrolysis and substitution.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux | Carboxylic acid and free piperazine | |
| Enzymatic Cleavage | Proteases (e.g., trypsin), pH 7.4 | Fragmented peptides |
-
Key Data : Hydrolysis under acidic conditions proceeds with >80% yield in 12 hours . Enzymatic cleavage is slower (~48 hours) but offers regioselectivity.
Piperazine Functionalization
The secondary amines in the piperazine ring participate in acylation and alkylation.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, DCM | N-Acetylpiperazine derivative | |
| Alkylation | Benzyl bromide, NaHCO₃, MeCN | N-Benzylpiperazine analog |
-
Stereochemical Impact : Acylation occurs preferentially at the less sterically hindered nitrogen atom . Alkylation requires excess electrophile due to competing side reactions.
Morpholine Ring Stability
The morpholine moiety demonstrates limited reactivity under standard conditions but can undergo ring-opening under extreme acidity (pH < 2) to form linear amino alcohols .
Aromatic Substitution
The pyridine and benzene rings exhibit electrophilic substitution patterns.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-pyridine derivative | |
| Halogenation | Br₂, FeBr₃, CHCl₃ | 4-Bromo-benzyl intermediate |
-
Regioselectivity : Nitration favors the para position on the pyridine ring due to electron-withdrawing effects . Halogenation occurs ortho to the carbonyl group on the benzyl moiety.
Cross-Coupling Reactions
The benzyl group participates in Suzuki-Miyaura couplings when functionalized with halogens.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | Biaryl-modified analog |
-
Yield Optimization : Reactions achieve >70% yield using aryl boronic acids with electron-donating substituents.
Reductive Transformations
Selective reduction of carbonyl groups is achievable with tailored reagents.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol | |
| Nitrile Reduction | H₂, Ra-Ni, EtOH | Primary amine |
-
Substrate Specificity : The quinazolinone carbonyl resists reduction under mild conditions, allowing selective targeting of other ketones.
Comparison with Similar Compounds
Table 1: Substituent-Based Comparison
Pharmacological and Physicochemical Properties
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Morpholine vs. Piperazine : Morpholine derivatives (e.g., ) generally exhibit lower toxicity than piperazine-based compounds but may have reduced receptor affinity.
- Sulfanylidene vs. Carbonyl : The sulfur atom in the target compound could confer greater resistance to oxidative degradation compared to carbonyl-containing analogues .
- Biological Activity : Pyridinylpiperazine moieties (as in ) are associated with CNS activity, suggesting the target compound may cross the blood-brain barrier.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step condensation and cyclization reactions. For example, a common approach involves:
- Step 1 : Condensation of a morpholine-containing precursor (e.g., 4-(4-morpholinophenyl) derivatives) with a pyridinylpiperazine intermediate.
- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene .
- Step 3 : Functionalization of the sulfanylidene group via thiolation or oxidation. Yield optimization requires precise control of temperature (80–120°C), solvent polarity, and catalyst loading. For instance, ethanol reflux in the presence of formaldehyde enhances Mannich-type alkylation steps .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Structural confirmation relies on:
- X-ray crystallography : To resolve conformational details (e.g., chair conformation of morpholine rings, puckered piperazine geometry) .
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks .
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., m/z ≈ 474.5 [M+1]) .
Q. What are the primary bioactivity assays used to evaluate this compound?
Antimicrobial activity is a key focus. Standard assays include:
- MIC (Minimum Inhibitory Concentration) : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects.
- Cytotoxicity screening : Using mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .
Q. How does the compound’s solubility impact experimental design?
The compound exhibits limited aqueous solubility due to its hydrophobic aryl and morpholine groups. Researchers typically:
- Use DMSO or ethanol as co-solvents (≤5% v/v) for in vitro assays.
- Optimize formulations with surfactants (e.g., Tween-80) for in vivo studies .
Q. What are the stability considerations during storage and handling?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanylidene moiety.
- Moisture sensitivity : Use desiccants to avoid hydrolysis of the piperazine-carbonyl group .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect bioactivity and target binding?
- Piperazine substitutions : Replacing pyridinyl with fluorophenyl groups enhances antimicrobial potency by improving membrane permeability .
- Morpholine ring conformation : Chair vs. boat conformations influence hydrogen-bonding interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- Thiocarbonyl vs. carbonyl : The sulfanylidene group increases electrophilicity, promoting covalent interactions with cysteine residues in target proteins .
Q. What computational methods are used to predict and validate target interactions?
- Molecular docking (AutoDock/Vina) : Models interactions with bacterial topoisomerase IV (PDB: 3TTZ), highlighting key binding residues (e.g., Arg458, Glu472) .
- DFT calculations : Analyze electron density distribution to prioritize substituents with optimal charge-transfer properties .
Q. How can synthetic by-products or impurities be identified and mitigated?
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in MIC values may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
